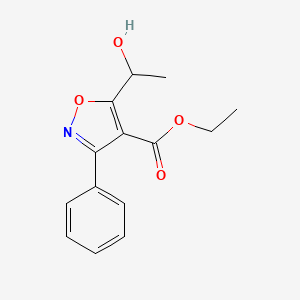

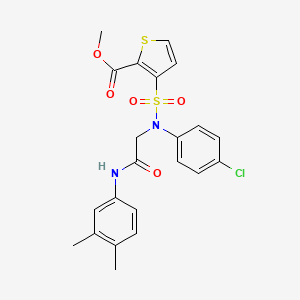

![molecular formula C16H13NO2S B2405918 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid CAS No. 897775-95-0](/img/structure/B2405918.png)

6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazepines are a class of heterocyclic scaffolds with celebrated biological activities . They are found in several cardiovascular drugs like diltiazem, clentiazem, and siratiazem .

Synthesis Analysis

The synthesis of benzothiazepines involves various synthetic tactics . An improvement in yields was observed in the presence of electron-donating groups on the aromatic acid ring whereas electron-withdrawing groups proved detrimental to the yields .Molecular Structure Analysis

Benzothiazepines are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .Chemical Reactions Analysis

Benzodiazepines are synthesized from simple and easily accessible starting materials . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Scientific Research Applications

Synthesis and Biological Evaluation

A significant application of 6,8-Dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid derivatives is in the synthesis of novel compounds with potential biological activities. For instance, Kendre, Landge, and Bhusare (2015) explored the synthesis of benzothiazepine derivatives and evaluated them for antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). Furthermore, Atwal et al. (1987) synthesized benzothiazepine-3-carboxylic acid esters, finding them to act as calcium channel blockers, which has implications for cardiovascular drug development (Atwal et al., 1987).

Structural Diversity and Chemical Synthesis

The compound's versatility in chemical synthesis is another key application. Roman (2013) demonstrated the use of related compounds in generating a structurally diverse library through various alkylation and ring closure reactions (Roman, 2013). Similarly, Palagiano et al. (1996) synthesized imidazo[2,1-b]benzothiazole carboxylic acids, showcasing the chemical flexibility and potential for creating a range of derivatives with medicinal value (Palagiano et al., 1996).

Antimicrobial Studies

In the field of antimicrobial research, Pant and Yadav (2017) synthesized benzothiazepine-2-carboxylic acids and evaluated their efficacy against various bacterial and fungal strains, demonstrating the compound's potential in developing new antimicrobial agents (Pant & Yadav, 2017).

properties

IUPAC Name |

6,8-dimethylbenzo[b][1,4]benzothiazepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-9-3-5-14-12(7-9)10(2)17-13-8-11(16(18)19)4-6-15(13)20-14/h3-8H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOPJTPNEVTGBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC3=C(C=C(C=C3)C(=O)O)N=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

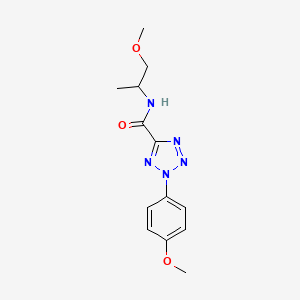

![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)

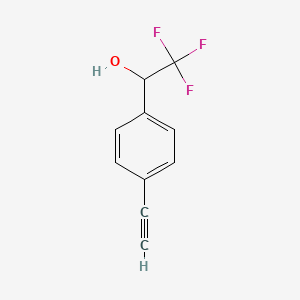

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)

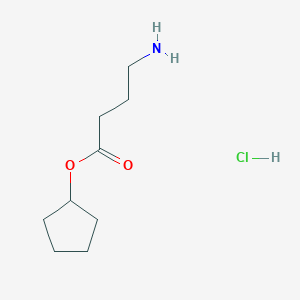

![endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B2405838.png)

![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B2405843.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)